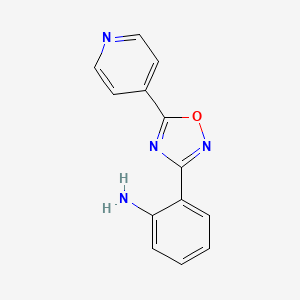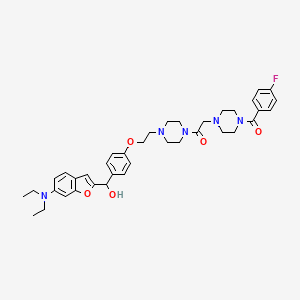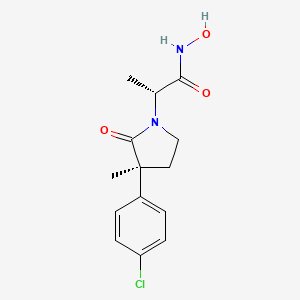
Mmp-1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mmp-1-IN-1 is a compound that functions as an inhibitor of matrix metalloproteinase-1 (MMP-1). Matrix metalloproteinase-1 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, such as collagen. This enzyme is involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. overexpression of matrix metalloproteinase-1 has been linked to pathological conditions such as cancer, arthritis, and cardiovascular diseases. This compound is designed to inhibit the activity of matrix metalloproteinase-1, thereby potentially offering therapeutic benefits in treating these conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mmp-1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as condensation, cyclization, and reduction.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against matrix metalloproteinase-1. This may involve reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Mmp-1-IN-1 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. Reactions are often conducted under inert atmospheres.
Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, and sulfonyl chlorides. Conditions vary depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mmp-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of matrix metalloproteinase-1 and its effects on extracellular matrix degradation.
Biology: In biological research, this compound is used to investigate the role of matrix metalloproteinase-1 in various physiological and pathological processes, such as tissue remodeling and cancer metastasis.
Medicine: this compound has potential therapeutic applications in treating diseases associated with overexpression of matrix metalloproteinase-1, such as cancer, arthritis, and cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new inhibitors of matrix metalloproteinase-1 and evaluate their efficacy and safety.
Mecanismo De Acción
Mmp-1-IN-1 exerts its effects by binding to the active site of matrix metalloproteinase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of extracellular matrix components, such as collagen, and reduces tissue remodeling and inflammation. The molecular targets of this compound include the catalytic domain of matrix metalloproteinase-1, which is responsible for its proteolytic activity. By blocking this domain, this compound effectively inhibits the enzyme and its downstream effects.
Comparación Con Compuestos Similares
Mmp-1-IN-1 is unique in its high selectivity and potency as an inhibitor of matrix metalloproteinase-1. Similar compounds include:
Prinomastat: A synthetic hydroxamic acid derivative that targets multiple matrix metalloproteinases, including matrix metalloproteinase-1.
Tanomastat: A biphenyl matrix metalloproteinase inhibitor that selectively inhibits matrix metalloproteinase-2, matrix metalloproteinase-3, matrix metalloproteinase-8, matrix metalloproteinase-9, and matrix metalloproteinase-13.
Rebimastat: A sulfhydryl-based matrix metalloproteinase inhibitor that inhibits matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-3, matrix metalloproteinase-8, and matrix metalloproteinase-9.
This compound stands out due to its specificity for matrix metalloproteinase-1, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.
Propiedades
Fórmula molecular |
C14H17ClN2O3 |
|---|---|
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
(2R)-2-[(3S)-3-(4-chlorophenyl)-3-methyl-2-oxopyrrolidin-1-yl]-N-hydroxypropanamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-9(12(18)16-20)17-8-7-14(2,13(17)19)10-3-5-11(15)6-4-10/h3-6,9,20H,7-8H2,1-2H3,(H,16,18)/t9-,14+/m1/s1 |
Clave InChI |
XZANSWYKOFTZSF-OTYXRUKQSA-N |
SMILES isomérico |
C[C@H](C(=O)NO)N1CC[C@@](C1=O)(C)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C(=O)NO)N1CCC(C1=O)(C)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


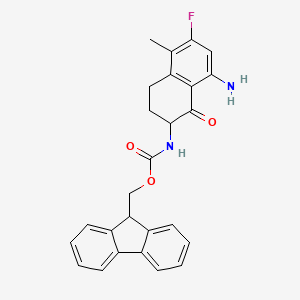

![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
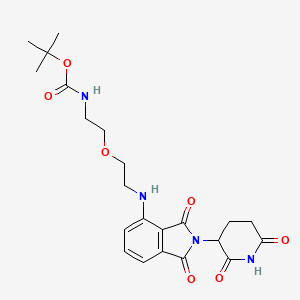
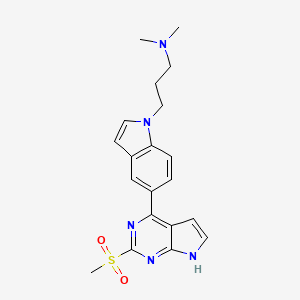


![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)

